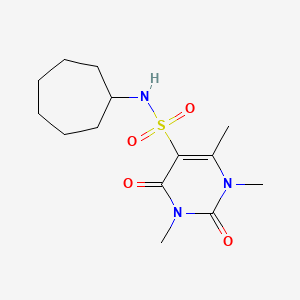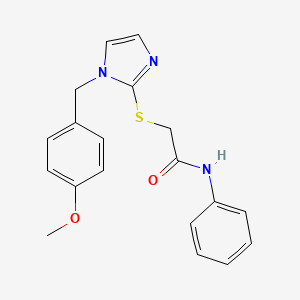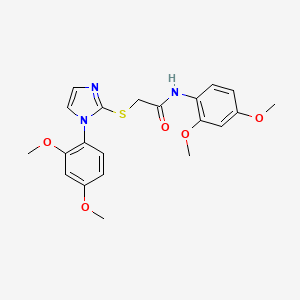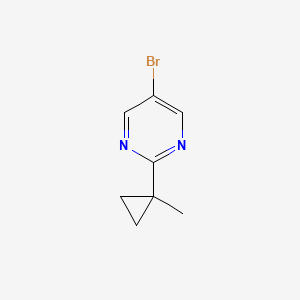
2-((1-benzyl-1H-imidazol-2-yl)thio)-N-phenylacetamide
Descripción general
Descripción
2-((1-benzyl-1H-imidazol-2-yl)thio)-N-phenylacetamide, also known as BITPA, is a compound with potential therapeutic applications in various areas of research.
Aplicaciones Científicas De Investigación
Melanocortin 1 Receptor Agonists
This compound has been found to be a potent agonist of the Melanocortin 1 Receptor (MC1R) . MC1R is primarily activated by α-melanocyte-stimulating hormone (α-MSH) and plays a crucial role in maintaining homeostasis in the skin against melanogenesis and external stimuli, anti-inflammatory effects, and tissue fibrosis suppression . Therefore, this compound could potentially be used in the treatment of conditions related to these functions.
Metabolic Stability
The compound has demonstrated good metabolic stability . This means it could potentially be used in drug development, as metabolic stability is a key factor in determining the effectiveness and safety of a drug.
Skin Disorders
Given its role as an MC1R agonist, this compound could potentially be used in the treatment of skin disorders such as erythroblastic protoporphyria (EPP) . EPP is a rare disorder characterized by painful, severe burning sensation and redness of the skin after exposure to sunlight.
Anti-Inflammatory Effects
The compound’s role as an MC1R agonist also suggests potential anti-inflammatory effects . This could make it useful in the treatment of various inflammatory conditions.
Tissue Fibrosis Suppression
MC1R plays a role in tissue fibrosis suppression . Therefore, this compound could potentially be used in the treatment of conditions characterized by tissue fibrosis.
Potential Use in MOFs
While not directly related to this specific compound, compounds with similar structures have been used in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of compounds with a variety of applications in gas storage, separation, and catalysis.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1-benzyl-1h-imidazole, have been used in the synthesis of metal-organic frameworks (mofs), which have applications in gas adsorption and separation .
Mode of Action
It’s involved in various biochemical processes, including the formation of C-N bonds .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of mofs, which can affect various biochemical processes due to their porous nature and ability to adsorb gases .
Propiedades
IUPAC Name |
2-(1-benzylimidazol-2-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-17(20-16-9-5-2-6-10-16)14-23-18-19-11-12-21(18)13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJFOJATQGOOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-benzyl-1H-imidazol-2-yl)thio)-N-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B3296336.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B3296339.png)
![3-bromo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3296352.png)




![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B3296373.png)

![3-(3,4-dichlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B3296390.png)
![2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3296397.png)

![4-Benzyl-4-azaspiro[2.4]heptane](/img/structure/B3296406.png)
